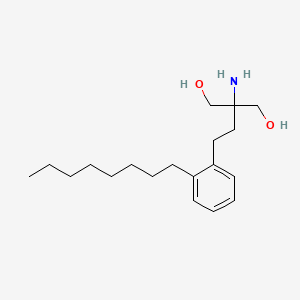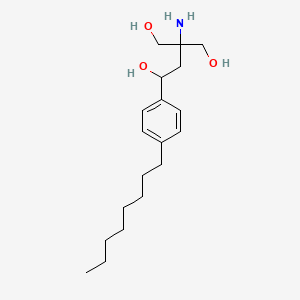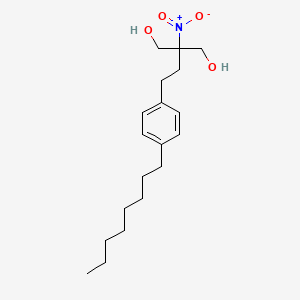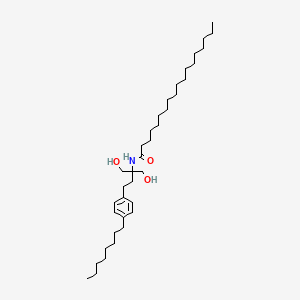
15-ケト・ラタノプロスト酸
説明
15-Keto Latanoprost Acid is a metabolite of latanoprost . It is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea . It is also a potential metabolite of latanoprost when administered to animals .
Synthesis Analysis
The synthesis of 15-Keto Latanoprost Acid involves the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . A detailed synthesis process of latanoprost, which could be a precursor to 15-Keto Latanoprost Acid, has been described in a study . The process involves several steps including enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, organocatalyst-mediated Michael reaction, substrate-controlled Mukaiyama intramolecular aldol reaction, and elimination of HNO2 .
Molecular Structure Analysis
The molecular formula of 15-Keto Latanoprost Acid is C23H32O5 . The molecular weight is 388.497 Da . The molecule contains a total of 61 bonds, including 29 non-H bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .
Chemical Reactions Analysis
15-Keto Latanoprost Acid is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .
科学的研究の応用
眼圧降下効果
15-ケト・ラタノプロストは、その眼圧降下効果について研究されています。 レーザー誘発片側緑内障のサル眼において、市販のラタノプロスト製剤と比較されています {svg_1}. 研究によると、0.001% 15-ケト・ラタノプロストによる眼圧(IOP)の低下は、0.005%ラタノプロストによる効果と同等であり、一部の測定時点では、その効果を上回っていました {svg_2}.
房水力学
正常なサルの眼における房水力学に対する局所適用0.005% 15-ケト・ラタノプロストの効果が評価されています {svg_3}. 研究の結果、正常なサルにおける15-ケト・ラタノプロストによる眼圧の低下は、房水の産生量や眼圧計による流出施設に影響を与えないことが示されました {svg_4}.
緑内障治療
15-ケト・ラタノプロストは、緑内障の治療に使用されています。 サルに眼内投与すると、眼圧を低下させることがわかっています {svg_5}.
瞳孔径縮小
15-ケト・ラタノプロストは、猫に5 µg/眼の用量で局所投与すると、瞳孔径を縮小させることがわかっています {svg_6}.
製薬上の不純物研究
15-ケト・ラタノプロストは、市販のラタノプロスト製剤に見られる潜在的な製薬上の不純物です {svg_7}. したがって、製薬研究および品質管理に用途があります。
プロスタグランジンアナログ研究
15-ケト・ラタノプロストは、FP受容体アゴニストであるラタノプロストの活性代謝物です {svg_8}. したがって、プロスタグランジンアナログとその効果に関する研究に使用されます。
作用機序
Target of Action
15-Keto Latanoprost Acid is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost Acid is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
15-Keto Latanoprost Acid interacts with the FP receptor, leading to a reduction in intraocular pressure . It achieves this by increasing the outflow of aqueous humor through the uveoscleral pathway . This interaction and the resulting changes help in the management of conditions like glaucoma and ocular hypertension .
Biochemical Pathways
The action of 15-Keto Latanoprost Acid primarily affects the prostaglandin synthesis pathway . By acting as an agonist at the FP receptor, it influences the production and function of prostaglandins, which are lipid compounds with diverse hormone-like effects, including the regulation of intraocular pressure .
Pharmacokinetics
It is known that latanoprost, the parent compound, is well absorbed through the cornea and is then primarily metabolized to 15-keto latanoprost acid in the cornea . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 15-Keto Latanoprost Acid.
Result of Action
The primary result of the action of 15-Keto Latanoprost Acid is a reduction in intraocular pressure . Intraocular administration of 15-Keto Latanoprost Acid reduces intraocular pressure in cynomolgus monkeys . It also reduces pupillary diameter in cats when administered topically .
将来の方向性
15-Keto Latanoprost Acid is a potential pharmaceutical impurity found in commercial preparations of latanoprost . It has been found to reduce intraocular pressure in cynomolgus monkeys and reduce pupillary diameter in cats when administered topically . Future research could explore its potential applications in the treatment of ocular conditions .
生化学分析
Biochemical Properties
15-Keto Latanoprost Acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is 15-hydroxyprostaglandin dehydrogenase, which catalyzes the oxidation of the hydroxyl group at the 15th position to form the keto group . This interaction is crucial for the metabolism of prostaglandins, influencing their biological activity. Additionally, 15-Keto Latanoprost Acid interacts with FP receptors, which are G-protein-coupled receptors involved in various physiological processes .
Cellular Effects
15-Keto Latanoprost Acid affects various cell types and cellular processes. In ocular cells, it reduces intraocular pressure by increasing the outflow of aqueous humor . This compound also influences cell signaling pathways, particularly those involving prostaglandin receptors, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to reduce pupillary diameter in cats, indicating its effect on smooth muscle cells .
Molecular Mechanism
The molecular mechanism of 15-Keto Latanoprost Acid involves its binding to FP receptors, leading to the activation of downstream signaling pathways . This binding triggers a cascade of events, including the activation of adenylate cyclase and the increase in cyclic AMP levels, which ultimately results in the physiological effects observed. Additionally, 15-Keto Latanoprost Acid can inhibit or activate specific enzymes, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Keto Latanoprost Acid can change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that continuous exposure to 15-Keto Latanoprost Acid can lead to sustained reductions in intraocular pressure, although the extent of this effect may diminish over time . In vitro studies have also indicated that the compound can maintain its activity for extended periods under controlled conditions .
Dosage Effects in Animal Models
The effects of 15-Keto Latanoprost Acid vary with different dosages in animal models. At low doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause toxic effects, including inflammation and irritation . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
15-Keto Latanoprost Acid is involved in the metabolic pathways of prostaglandins. It is formed from latanoprost through the action of 15-hydroxyprostaglandin dehydrogenase . This enzyme-mediated conversion is a key step in the metabolism of prostaglandins, influencing their biological activity and clearance from the body . The compound also interacts with other enzymes and cofactors involved in prostaglandin metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 15-Keto Latanoprost Acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target tissues, such as the eye, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
15-Keto Latanoprost Acid is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . For example, in ocular cells, it is localized to the ciliary body and trabecular meshwork, where it influences aqueous humor dynamics .
特性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISZERSIOETNK-LYTHEMCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857910 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369585-22-8 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


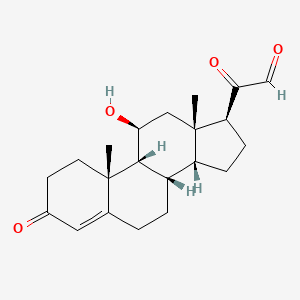
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)
